2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Description
This compound features a coumarin scaffold (7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl) linked via an acetamide bridge to a 2,2,6,6-tetramethylpiperidin-4-yl (TMP) group. The molecular formula is C₂₃H₃₁N₂O₅, with a calculated average mass of 427.51 g/mol. Its structural uniqueness lies in the combination of a substituted coumarin and the rigid, hindered TMP group, which may influence solubility, crystallinity, and biological interactions.
Properties
IUPAC Name |
2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-13-16-8-7-15(27-6)9-18(16)28-20(26)17(13)10-19(25)23-14-11-21(2,3)24-22(4,5)12-14/h7-9,14,24H,10-12H2,1-6H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPBQTYXCFHDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3CC(NC(C3)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Coumarin Substituents
Compound A : 2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide (C₂₁H₂₇ClN₂O₄)
- Key Differences : Chlorine at position 6 and hydroxyl at position 7 (vs. methoxy at position 7 in the target compound).
- Impact : Increased molecular weight (406.91 g/mol) and polarity due to Cl and -OH groups. The hydroxyl group may enhance hydrogen bonding but reduce metabolic stability compared to methoxy .
- Compound B: 2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide (C₂₃H₂₉ClN₂O₄) Key Differences: A bicyclic benzo[c]chromen system with a tetrahydrofused ring and Cl substituent.
Analogues with Alternative Aromatic Moieties
- Compound C: 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride (C₂₀H₃₂BrClN₂O₂) Key Differences: Substituted phenoxy group (bromo, isopropyl) instead of coumarin. Impact: Reduced conjugation and fluorescence but enhanced steric bulk from the isopropyl group. This compound exhibits potassium channel blocking activity, suggesting the acetamide-TMP motif is critical for bioactivity .
Compound D : Bis-TMP naphthalimide (C₃₀H₃₆N₄O₄)
Physicochemical and Functional Comparisons
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
